molecular formula C15H12Br2O2 B8534155 2,3-Bis-(4-bromophenyl)propanoic acid

2,3-Bis-(4-bromophenyl)propanoic acid

Cat. No.: B8534155
M. Wt: 384.06 g/mol
InChI Key: VZBULNSCANDSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis-(4-bromophenyl)propanoic acid is a brominated aromatic compound featuring two para-bromophenyl groups attached to a propanoic acid backbone. Bromine substituents enhance lipophilicity and electronic effects, which may influence reactivity, solubility, and biological activity .

Properties

Molecular Formula

C15H12Br2O2

Molecular Weight

384.06 g/mol

IUPAC Name

2,3-bis(4-bromophenyl)propanoic acid

InChI

InChI=1S/C15H12Br2O2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19)

InChI Key

VZBULNSCANDSGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)Br)C(=O)O)Br

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing the bromophenyl moiety exhibit significant antimicrobial properties. For instance, derivatives of 2,3-Bis-(4-bromophenyl)propanoic acid have been evaluated for their activity against various pathogens, including Mycobacterium tuberculosis. The presence of bromine enhances the compound's ability to disrupt bacterial cell walls, thereby increasing its efficacy as an antimicrobial agent .

Inhibitors of Enzymatic Activity

The compound has been investigated as a potential inhibitor of polyketide synthase enzymes involved in the biosynthesis of complex natural products. In particular, it has shown promise in inhibiting the thioesterase domain of Pks13, which is crucial for the survival of M. tuberculosis. This inhibition could lead to novel therapeutic strategies against tuberculosis .

Intermediate in Drug Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of fexofenadine, an antihistamine used to treat allergies. The compound's selective bromination process allows for efficient production of high-purity intermediates essential for pharmaceutical formulations .

Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer chemistry. Its ability to introduce bromine functionalities into polymer backbones can enhance thermal stability and flame retardance. Research into its incorporation into polymer matrices is ongoing, with promising results indicating improved material properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents Molecular Formula CAS Number Key Structural Notes
2,3-Bis-(4-bromophenyl)propanoic acid Two 4-bromophenyl groups C₁₅H₁₂Br₂O₂ Not specified Central propanoic acid with Br at para positions
2,3-Dibromo-3-(4-bromophenyl)propanoic acid Three Br atoms (2 on chain, 1 on phenyl) C₉H₇Br₃O₂ 112595-55-8 Increased bromination; higher molecular weight
3-(4-Bromophenyl)propanoic acid Single 4-bromophenyl group C₉H₉BrO₂ 1643-30-7 Simpler structure; one Br substituent
2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid Br (meta), Cl (para) C₁₅H₁₂BrClO₂ 941280-51-9 Mixed halogens; positional isomerism
3,3-Bis(4-fluorophenyl)propanoic acid Two 4-fluorophenyl groups C₁₅H₁₂F₂O₂ Not specified Fluorine substituents (smaller, more electronegative)
2,2-Bis(4-hydroxyphenyl)-propanoic acid Two 4-hydroxyphenyl groups C₁₅H₁₄O₄ 92549-67-2 Polar hydroxyl groups enhance H-bonding

Key Observations :

  • Halogen Type : Bromine increases molecular weight and lipophilicity compared to chlorine or fluorine. Fluorine’s electronegativity may enhance binding affinity in biological targets .
  • Substituent Position: Para-substituted bromine (as in this compound) maximizes steric and electronic effects compared to meta-substituted analogs .

Physical and Chemical Properties

  • Lipophilicity: Brominated compounds exhibit higher logP values than chlorinated or fluorinated analogs. For example, 3-(4-Bromophenyl)propanoic acid (logP ~2.5) is more lipophilic than 3,3-Bis(4-fluorophenyl)propanoic acid (logP ~2.0) .
  • Solubility: Hydroxyl groups (e.g., in 2,2-Bis(4-hydroxyphenyl)-propanoic acid) improve aqueous solubility via hydrogen bonding, whereas bromine reduces it .
  • Reactivity: Multiple bromine atoms (e.g., 2,3-Dibromo-3-(4-bromophenyl)propanoic acid) may increase toxicity and handling hazards .

Key Insights :

  • Antimicrobial Potential: Brominated analogs of chlorinated compounds () may exhibit enhanced activity due to bromine’s larger atomic radius and membrane permeability .

Preparation Methods

Monobromination of 2-Methyl-2-phenylpropanoic Acid

The selective para-bromination of 2-methyl-2-phenylpropanoic acid in aqueous media provides a foundational framework for understanding bromine reactivity in similar systems. As detailed in US20120309973A1 and EP2532644A1, bromination proceeds efficiently under neutral or mildly alkaline conditions, yielding 2-(4-bromophenyl)-2-methylpropanoic acid with >98% regioselectivity. Key parameters include:

  • Reagent Stoichiometry : A 1:1 to 2:1 molar ratio of bromine to substrate ensures complete conversion without over-bromination.

  • pH Control : Maintaining pH ~7 via sodium carbonate addition minimizes side reactions and enhances para selectivity.

  • Solvent System : Heterogeneous aqueous conditions prevent solvent interference with bromine’s electrophilic character, favoring para attack.

This method’s success suggests that introducing a second bromophenyl group at the 3-position of propanoic acid could involve sequential bromination or a pre-functionalized starting material.

Reaction Optimization for Di-substitution

Sequential Bromination Approach

Hypothetically, 2,3-bis-(4-bromophenyl)propanoic acid could be synthesized via two-step bromination of 2,3-diphenylpropanoic acid. However, no direct evidence exists in the reviewed literature. Lessons from mono-bromination indicate:

  • Temperature Control : Reactions conducted at 25–35°C minimize thermal degradation while ensuring reasonable reaction rates.

  • Solvent Selection : Water remains optimal for para selectivity, though mixed solvents (e.g., water-toluene) may aid in dissolving intermediates during di-substitution.

Challenges in Di-bromination

  • Steric Hindrance : The first bromophenyl group at C2 may hinder electrophilic attack at C3, necessitating higher bromine equivalents or catalysts.

  • Regioselectivity : Competing ortho/meta bromination could occur without stringent pH control. Patent data shows <1% meta impurities in mono-bromination under optimized conditions, but di-substitution may require additional purification steps.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Post-bromination mixtures often require extraction to isolate the product. For 2-(4-bromophenyl)-2-methylpropanoic acid, dichloromethane demonstrated high recovery efficiency (>95%) due to its immiscibility with water and favorable partition coefficients. A similar approach could apply to the di-brominated analog, though solubility differences may necessitate solvent screening.

Crystallization and Distillation

  • Acid-Base Recrystallization : Acidifying the aqueous phase to pH 1–2 precipitates the protonated carboxylic acid, yielding 190 kg (46.6%) of 99.28% pure mono-brominated product in one protocol.

  • Ester Distillation : Converting the acid to its methyl ester (e.g., using methanol/H2SO4) enables separation via reduced-pressure distillation, achieving 99.2% purity.

Analytical and Scalability Considerations

Reaction Monitoring

Gas chromatography (GC) with either acid or ester derivatives remains the gold standard for tracking bromination progress. For example, methyl ester derivatives of 2-(4-bromophenyl)-2-methylpropanoic acid showed distinct retention times, enabling precise quantification of starting material and product.

Industrial Scalability

The patented aqueous bromination process scales linearly from lab to pilot plant:

ParameterLab Scale (5 g)Pilot Scale (275 kg)
Water Volume (L/kg)1025
Bromine Equivalents1.11.2
Yield (%)9546.6
Purity (%)99.2899.28

Lower yields at scale highlight challenges in mass transfer and byproduct management, underscoring the need for continuous process optimization .

Q & A

Q. What are the recommended synthetic routes for 2,3-Bis-(4-bromophenyl)propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce bromophenyl groups. For example, a propanoic acid backbone can be functionalized using brominated aryl halides under palladium catalysis . Reaction conditions (temperature, solvent polarity, catalyst loading) significantly impact yield: anhydrous conditions (e.g., THF) minimize side reactions, while excess bromophenyl reagents improve substitution efficiency. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures enhances purity (>95%) . Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent positions via aromatic proton splitting patterns (doublets at δ 7.3–7.6 ppm for para-bromophenyl groups) and carbonyl carbon resonance (δ ~170 ppm) .
  • IR Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹ broad) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peak at m/z 367 (calculated for C₁₅H₁₁Br₂O₂). High-resolution MS validates molecular formula .

Q. How do bromine substituents influence the compound’s solubility and crystallinity?

  • Methodological Answer : Bromine’s electronegativity and steric bulk reduce solubility in polar solvents (e.g., water) but enhance solubility in aprotic solvents like DMSO or dichloromethane. Crystallinity is improved by hydrogen bonding between carboxylic acid groups; slow evaporation from ethanol yields monoclinic crystals. X-ray diffraction confirms packing efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational pKa predictions and experimental data for this compound?

  • Methodological Answer : Discrepancies often arise from solvation effects unaccounted for in DFT calculations. Validate experimental pKa via potentiometric titration in 20% DMSO/water. Compare with COSMO-RS solvation models adjusted for bromine’s inductive effects. Calibrate using reference acids (e.g., benzoic acid derivatives) to refine computational parameters .

Q. What advanced chromatographic methods are recommended for detecting trace impurities in synthesized batches?

  • Methodological Answer : Use 2D-HPLC (C18 column, gradient: 0.1% formic acid in acetonitrile/water) coupled with high-resolution MS. Identify byproducts (e.g., mono-brominated intermediates) via fragmentation patterns. Quantify impurities (<0.1%) against certified reference standards (e.g., propanoic acid analogs) .

Q. How can kinetic studies elucidate the compound’s potential as an enzyme inhibitor?

  • Methodological Answer : Design assays measuring IC₅₀ against target enzymes (e.g., cyclooxygenase). Use stopped-flow spectroscopy to monitor inhibition kinetics. Include controls: (1) substrate-only, (2) competitive inhibitors, (3) irreversible inhibitors. Analyze data with Michaelis-Menten models to distinguish binding mechanisms (competitive vs. allosteric) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.